2-(1H-1,2,3-benzotriazol-1-yloxy)acetic acid
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Overview
Description
2-(1H-1,2,3-benzotriazol-1-yloxy)acetic acid is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatile applications in various fields, including chemistry, biology, and materials science. The compound features a benzotriazole moiety attached to an acetic acid group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-benzotriazol-1-yloxy)acetic acid typically involves the reaction of benzotriazole with chloroacetic acid under basic conditions. The reaction proceeds through the nucleophilic substitution of the chlorine atom by the benzotriazole moiety. The general reaction scheme is as follows:
- Dissolve benzotriazole in a suitable solvent such as dimethylformamide (DMF).
- Add chloroacetic acid to the solution.
- Introduce a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution.
- Stir the reaction mixture at an elevated temperature (e.g., 80-100°C) for several hours.
- After completion, the product is isolated by filtration, washed, and purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, continuous flow systems, and automated purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-benzotriazol-1-yloxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzotriazole moiety to amine derivatives.
Substitution: The benzotriazole group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various benzotriazole derivatives with different functional groups.
Scientific Research Applications
2-(1H-1,2,3-benzotriazol-1-yloxy)acetic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yloxy)acetic acid involves its interaction with molecular targets through its benzotriazole moiety. The benzotriazole group can form hydrogen bonds, π-π stacking interactions, and coordinate with metal ions. These interactions enable the compound to modulate enzyme activity, inhibit microbial growth, and stabilize materials against degradation .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A parent compound with similar chemical properties but lacks the acetic acid group.
1-Hydroxybenzotriazole (HOBt): A derivative used as a coupling reagent in peptide synthesis.
2-(1H-Benzotriazol-1-yl)acetonitrile: Another benzotriazole derivative with a nitrile group instead of an acetic acid group.
Uniqueness
2-(1H-1,2,3-benzotriazol-1-yloxy)acetic acid is unique due to its combination of the benzotriazole moiety and the acetic acid group, which imparts distinct reactivity and applications. Its ability to undergo diverse chemical reactions and form coordination complexes makes it valuable in various fields of research and industry .
Properties
IUPAC Name |
2-(benzotriazol-1-yloxy)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c12-8(13)5-14-11-7-4-2-1-3-6(7)9-10-11/h1-4H,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUXROJIRWXTKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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